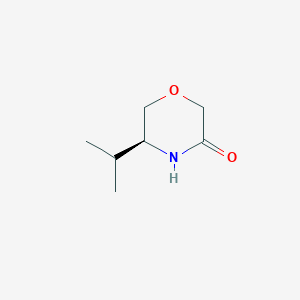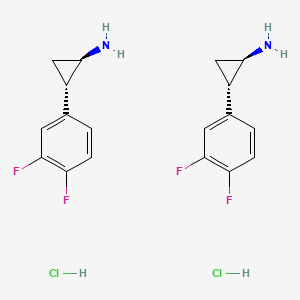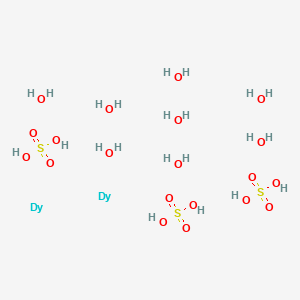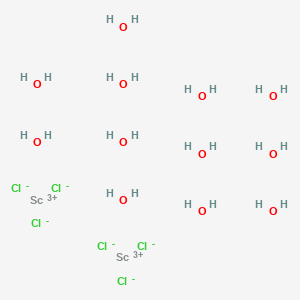![molecular formula C31H30ClN3O9 B8066421 (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B8066421.png)
(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate is a complex organic compound that features a combination of a benzo[d]oxazole ring, a diazepane ring, and a succinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-aminobenzo[d]oxazole and 5-methyl-1,4-diazepane. The synthesis could involve:
Formation of the benzo[d]oxazole ring: This might be achieved through a cyclization reaction.
Introduction of the diazepane ring: This could involve nucleophilic substitution or reductive amination.
Esterification with succinic acid: This step would likely involve the use of benzoyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazepane ring.
Reduction: Reduction reactions could target the benzo[d]oxazole ring.
Substitution: The chloro group on the benzo[d]oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation products: Oxidized derivatives of the diazepane ring.
Reduction products: Reduced forms of the benzo[d]oxazole ring.
Substitution products: Compounds where the chloro group is replaced by other functional groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological assays: Used in assays to study enzyme activity or receptor binding.
Medicine
Drug development:
Industry
Material science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of ®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole: Lacks the succinate ester group.
2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole: Lacks the chloro group.
Uniqueness
Combination of functional groups: The presence of both the diazepane ring and the succinate ester makes this compound unique.
The specific combination of functional groups may confer unique biological or chemical properties.
Properties
IUPAC Name |
5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole;(2S,3S)-2,3-dibenzoyloxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C13H16ClN3O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h1-10,13-14H,(H,19,20)(H,21,22);2-3,8-9,15H,4-7H2,1H3/t13-,14-;9-/m01/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFQCLZNGBBZSC-WYELKWRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-a']Dinaphthalen-4-yl)dimethylamine](/img/structure/B8066339.png)
![4-[4-(4-bromophenyl)phenyl]-5-hydroxy-1H-pyrrole-2,3-dione](/img/structure/B8066347.png)
![(2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid](/img/structure/B8066354.png)
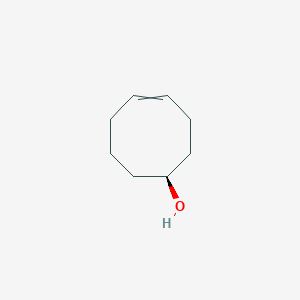
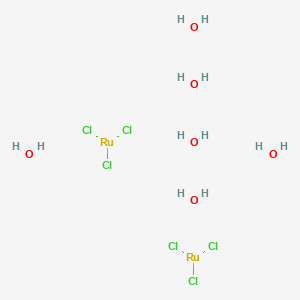
![Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-](/img/structure/B8066376.png)
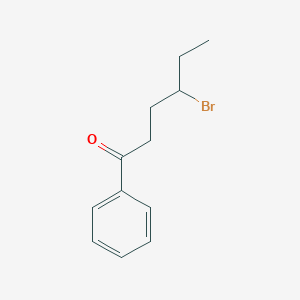
![3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione](/img/structure/B8066391.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine](/img/structure/B8066393.png)
![1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-](/img/structure/B8066394.png)
